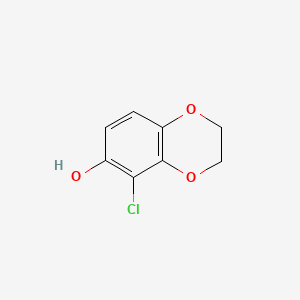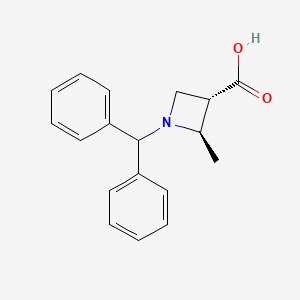
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid: is a compound belonging to the azetidine class of heterocyclic compounds.
Méthodes De Préparation
The synthesis of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through nucleophilic substitution reactions. This step typically involves the reaction of the azetidine ring with a benzhydryl halide under basic conditions.
Analyse Des Réactions Chimiques
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring are replaced with other groups.
Applications De Recherche Scientifique
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable scaffold for drug design.
Organic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
trans-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: This compound is a proline analog and is studied for its role in protein synthesis and structure.
trans-2-Phenyl-3-methyl-azetidine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
cis-1-Benzhydryl-2-methyl-azetidine-3-carboxylic acid: The cis isomer of the compound has different spatial arrangement, affecting its chemical properties and interactions.
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(2R,3S)-1-benzhydryl-2-methylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO2/c1-13-16(18(20)21)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,20,21)/t13-,16+/m1/s1 |
Clé InChI |
NMFDAFDHZDWNRW-CJNGLKHVSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


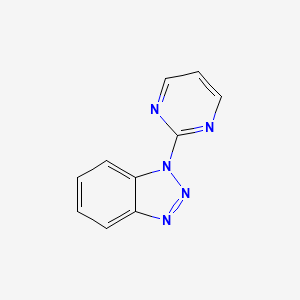
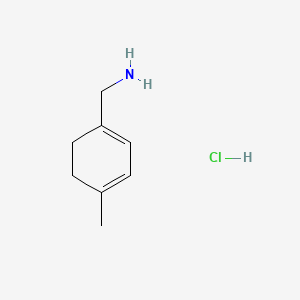
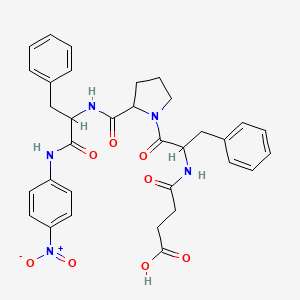

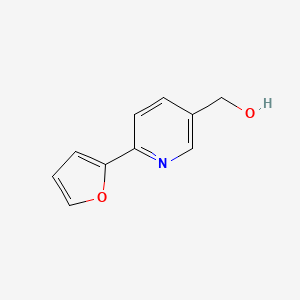

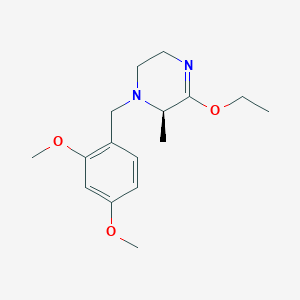

![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)
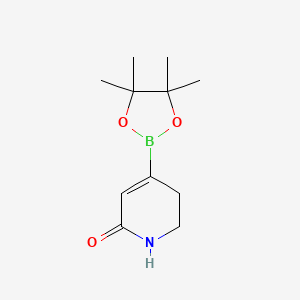
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)

